pre-doxercalciferol
Description
Overview of Vitamin D Metabolism and Analog Development
Vitamin D is a group of fat-soluble secosteroids, with the two primary forms being vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). fda.govfda.govcolostate.edu Humans obtain vitamin D through two main pathways: dietary intake of either D2 or D3, and endogenous synthesis of vitamin D3 in the skin when 7-dehydrocholesterol (B119134) is exposed to ultraviolet-B (UVB) radiation. fda.govfda.gov
Neither of these initial forms is biologically active. fda.gov To become functional, they must undergo a two-step enzymatic hydroxylation process. patsnap.com
First Hydroxylation: Occurring primarily in the liver, a hydroxyl group is added at the C-25 position to form 25-hydroxyvitamin D (calcifediol), the main circulating form of vitamin D. patsnap.comwikipedia.orgnih.gov
Second Hydroxylation: This step takes place mostly in the kidneys, where another hydroxyl group is added at the C-1α position, converting calcifediol (B1668214) into 1α,25-dihydroxyvitamin D (calcitriol), the biologically active hormonal form. fda.govpatsnap.comwikipedia.org
This active hormone, calcitriol (B1668218), is crucial for regulating calcium and phosphorus homeostasis. colostate.edu However, its potent effects on blood calcium levels can be a limitation. This has spurred the development of thousands of synthetic vitamin D analogs. nih.govacs.org The primary goal of analog development is to create compounds that separate the therapeutic actions of vitamin D (such as immune modulation, regulation of cell proliferation, and differentiation) from its calcemic (calcium-raising) effects. nih.govacs.orgnih.gov These analogs, including doxercalciferol (B1670903), are designed through chemical modifications to the core vitamin D structure to achieve greater selectivity and a better therapeutic profile. nih.govsymeres.com
Positioning of Doxercalciferol as a Synthetic Vitamin D2 Analog and its Precursor Status
Doxercalciferol, also known as 1α-hydroxyvitamin D2 or 1α-hydroxyergocalciferol, is a synthetic analog of vitamin D2. fda.govebi.ac.uknih.govcerbios.swiss It is classified as a prohormone or prodrug because it requires metabolic activation to exert its biological effects. ebi.ac.uknih.gov The synthesis of this important analog begins with its precursor, pre-doxercalciferol.
This compound is the direct chemical forerunner to doxercalciferol. Following its synthesis, doxercalciferol undergoes activation in the body. This activation, however, cleverly bypasses the need for the second hydroxylation step in the kidneys that natural vitamin D requires. fda.govebi.ac.uk Instead, doxercalciferol is metabolized in the liver by the enzyme CYP27, a 25-hydroxylase, which converts it directly into the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). fda.govfda.govnih.govdrugbank.compfizer.com A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. fda.govnih.govnih.govdrugbank.com This hepatic activation pathway is a key feature of doxercalciferol's design.
Table 1: Key Compounds in the this compound Metabolic Pathway
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| This compound | C28H44O2 | 412.65 | Precursor to Doxercalciferol pharmaffiliates.com |
| Doxercalciferol | C28H44O2 | 412.66 | Synthetic Vitamin D2 Analog / Prohormone fda.govfda.govnih.govsanofi.us |
| 1α,25-dihydroxyvitamin D2 | C28H44O3 | 428.65 | Active Metabolite of Doxercalciferol fda.govnih.govdrugbank.com |
Academic Significance of this compound and its Metabolites in Steroid Hormone Research
The scientific interest in this compound is intrinsically linked to the broader understanding of vitamin D as a steroid hormone. nih.govreneecottermd.compharmacytimes.comnih.gov Structurally, vitamin D is a secosteroid, meaning it is derived from cholesterol and possesses a broken steroid ring structure. nih.govreneecottermd.com Its active metabolite, calcitriol, functions by binding to the vitamin D receptor (VDR), a member of the nuclear receptor superfamily that also includes receptors for estrogen, testosterone, and cortisol. colostate.eduwikipedia.orgwikipedia.org
The VDR is a ligand-activated transcription factor. nih.govfrontiersin.orgoup.com Upon binding with an active vitamin D metabolite like 1α,25-(OH)2D2, the VDR forms a complex with the retinoid-X receptor (RXR). nih.govwikipedia.orgfrontiersin.org This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. nih.govmdpi.com This action can either activate or suppress the transcription of hundreds of genes, demonstrating the profound and widespread influence of vitamin D signaling. nih.govfrontiersin.orgmdpi.com
The VDR is expressed in a vast array of cells and tissues beyond those involved in classic bone and mineral metabolism, including cells of the immune system, brain, and parathyroid gland. nih.govnih.govnih.gov This widespread expression underscores the pleiotropic (multi-functional) effects of vitamin D. Research into this compound and its subsequent metabolites is therefore significant not just for bone-related disorders but for understanding how to harness the power of steroid hormones for therapeutic purposes. The development of analogs like doxercalciferol represents a strategic effort to create compounds that can selectively activate these VDR pathways in specific tissues, aiming to leverage the anti-proliferative, pro-differentiating, and immunomodulatory functions of vitamin D signaling while minimizing systemic side effects. nih.govnih.govcancer.gov
Properties
CAS No. |
1818286-63-3 |
|---|---|
Molecular Formula |
C28H44O2 |
Molecular Weight |
412.658 |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of Pre Doxercalciferol
Chemical Synthesis Routes to Doxercalciferol (B1670903) from Ergosterol
The practical synthesis of doxercalciferol (1α-hydroxyvitamin D2) from the readily available plant sterol, ergosterol, is a well-documented multi-step process. nih.govscite.ai A common synthetic pathway involves a series of chemical reactions to introduce a hydroxyl group at the 1α-position and to create the characteristic triene system of vitamin D. nih.gov
A documented ten-step route begins with the Oppenauer oxidation of ergosterol, which yields ergosta-4,7,22-trien-3-one. nih.govscite.ai This is followed by an acid-catalyzed conjugation of the double bond to form ergosta-4,6,22-trien-3-one. nih.govscite.ai Subsequent steps involve:
Dehydrogenation, for instance with selenium dioxide, to introduce a double bond at the C1 position, forming ergosta-1,4,6,22-tetraen-3-one. nih.gov
Epoxidation of the 1,2-double bond. nih.gov
Reduction of the epoxide to create the 1α-hydroxyl group. nih.gov
A series of reactions including allylic bromination and dehydrobromination. fda.gov
Finally, irradiation with a high-pressure mercury lamp, followed by thermal isomerization, converts the provitamin form to pre-vitamin D2, which then equilibrates to 1α-hydroxyvitamin D2 (doxercalciferol). nih.gov
Alternative synthetic strategies have also been developed to improve efficiency and yield. nih.gov
Table 1: Key Stages in the Chemical Synthesis of Doxercalciferol from Ergosterol
| Step | Starting Material | Key Reagents/Conditions | Product |
| 1 | Ergosterol | Oppenauer oxidation | Ergosta-4,7,22-trien-3-one |
| 2 | Ergosta-4,7,22-trien-3-one | Acid catalysis | Ergosta-4,6,22-trien-3-one |
| 3 | Ergosta-4,6,22-trien-3-one | Selenium dioxide (SeO2) | Ergosta-1,4,6,22-tetraen-3-one |
| 4 | Ergosta-1,4,6,22-tetraen-3-one | Alkaline hydrogen peroxide | 1α,2α-epoxide intermediate |
| 5 | 1α,2α-epoxide intermediate | Reduction (e.g., Li/NH3) | Ergosta-5,22-diene-1α,3β-diol |
| 6 | Provitamin D2 intermediate | Irradiation (UV light) | Pre-vitamin D2 intermediate |
| 7 | Pre-vitamin D2 intermediate | Thermal isomerization | 1α-hydroxyvitamin D2 (Doxercalciferol) |
This table represents a simplified overview of a complex, multi-step synthesis. The exact intermediates and reagents may vary between different published methods.
Enzymatic Biotransformation of Doxercalciferol to Active Metabolites
Doxercalciferol is a pro-drug, meaning it is biologically inactive upon administration and requires metabolic conversion to exert its physiological effects. patsnap.comnih.gov This activation process occurs primarily in the liver. fda.govkidneyfund.org
Hepatic Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP27)
The key activation step for doxercalciferol is 25-hydroxylation, which occurs in the liver. fda.govkidneyfund.orgfda.gov This reaction is catalyzed by the cytochrome P450 enzyme system, specifically the enzyme CYP27. fda.govkidneyfund.orgfda.govfda.gov While several cytochrome P450 enzymes have 25-hydroxylase activity, CYP27A1, a mitochondrial enzyme, is a known 25-hydroxylase for vitamin D compounds. nih.govdiva-portal.orgresearchgate.netuniprot.org This hepatic hydroxylation introduces a hydroxyl group at the carbon-25 position of the doxercalciferol side chain. fda.gov
Formation of 1α,25-Dihydroxyvitamin D2 (1α,25-(OH)2D2) as the Primary Active Metabolite
The product of the hepatic 25-hydroxylation of doxercalciferol is 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). fda.govnih.govkidneyfund.org This molecule is the principal and most potent biologically active metabolite of doxercalciferol. fda.govkidneyfund.orgfda.gov It is this activated form that binds to vitamin D receptors (VDR) in various target tissues to regulate gene expression and mediate the physiological effects associated with vitamin D, such as the control of calcium and parathyroid hormone levels. fda.govnih.govdrugbank.com
Formation of Minor Metabolites (e.g., 1α,24-dihydroxyvitamin D2)
In addition to the primary active metabolite, the metabolism of doxercalciferol also yields other forms. A notable minor metabolite is 1α,24-dihydroxyvitamin D2. fda.govnih.govkidneyfund.orgfda.govdrugbank.com The formation of this and other metabolites is part of the broader metabolic pathway of vitamin D compounds in the body.
Table 2: Major and Minor Metabolites of Doxercalciferol
| Precursor | Metabolite | Classification | Site of Formation |
| Doxercalciferol (1α-hydroxyvitamin D2) | 1α,25-dihydroxyvitamin D2 | Primary Active Metabolite | Liver |
| Doxercalciferol (1α-hydroxyvitamin D2) | 1α,24-dihydroxyvitamin D2 | Minor Metabolite | Liver |
Renal Independence of Doxercalciferol Activation Pathway
A crucial feature of doxercalciferol's metabolism is that its activation does not depend on the kidneys. fda.govkidneyfund.orgfda.govfda.govdrugbank.com In the natural vitamin D activation pathway, the final activation step, 1α-hydroxylation of 25-hydroxyvitamin D, is primarily carried out in the kidneys by the enzyme CYP27B1. fda.govnih.gov Since doxercalciferol already possesses the 1α-hydroxyl group from its chemical synthesis, it bypasses the need for renal 1α-hydroxylation. fda.govpatsnap.com The activation is completed solely by the hepatic 25-hydroxylation. fda.govkidneyfund.org This makes doxercalciferol particularly relevant in contexts of impaired renal function, where the endogenous capacity to produce the active form of vitamin D3 is diminished. fda.govnih.govkidneyfund.org
Enzymatic Regulation of Doxercalciferol Metabolism
The metabolism of vitamin D compounds, including the active metabolites of doxercalciferol, is tightly regulated to maintain mineral homeostasis. The activity of the key metabolic enzymes is influenced by several factors. The production of 1,25(OH)2D is generally stimulated by parathyroid hormone (PTH) and inhibited by factors such as high levels of calcium, phosphate (B84403), and fibroblast growth factor 23 (FGF23). nih.gov
Influence of Enzyme Inducers on 25-Hydroxylation
The metabolic conversion of doxercalciferol to its active form, 1α,25-dihydroxyvitamin D2, is dependent on the activity of the hepatic enzyme CYP27. drugs.comfda.govrxlist.com The rate of this 25-hydroxylation can be altered by substances known as enzyme inducers. These compounds increase the activity of cytochrome P450 enzymes, which can potentially accelerate the metabolism of doxercalciferol. rxlist.comdrugs.com
Although specific drug interaction studies are limited, it is recognized that enzyme inducers may affect the 25-hydroxylation of doxercalciferol. nih.govkidneyfund.org This interaction could alter the formation of the active moiety and may require dosage adjustments to maintain therapeutic efficacy. drugs.comnih.govdrugs.comkidneyfund.org Monitoring of intact parathyroid hormone (iPTH) and serum calcium concentrations is recommended when therapy is initiated or discontinued (B1498344) with an enzyme inducer. drugs.comfda.govrxlist.com
Detailed Research Findings: Research and clinical documentation have identified several compounds that may act as enzyme inducers affecting doxercalciferol metabolism.
| Enzyme Inducer | Potential Effect on Doxercalciferol Metabolism | Source |
|---|---|---|
| Phenobarbital | May affect the 25-hydroxylation of doxercalciferol, potentially altering its activation and necessitating dosage adjustments. | medex.com.bddrugs.comnih.govrxlist.comdrugs.comkidneyfund.org |
| Glutethimide | May affect the 25-hydroxylation of doxercalciferol, potentially altering its activation and necessitating dosage adjustments. | medex.com.bddrugs.comnih.govrxlist.comdrugs.comkidneyfund.org |
This table summarizes the potential impact of specific enzyme inducers on the metabolic activation of doxercalciferol.
Effects of Cytochrome P450 Inhibitors on Metabolic Activation
Conversely to enzyme inducers, cytochrome P450 inhibitors can decrease the metabolic activity of CYP enzymes. drugs.comdrugs.com In the context of doxercalciferol, these inhibitors can impede its essential 25-hydroxylation, which is catalyzed by CYP27 in the liver. drugs.comfda.govrxlist.com By inhibiting this crucial activation step, these compounds can hinder the formation of the active 1α,25-dihydroxyvitamin D2 moiety. nih.govkidneyfund.orgpfizer.com
This inhibition may lead to reduced efficacy of doxercalciferol, as the conversion to its biologically active form is slowed. pdr.net Consequently, when a patient starts or stops treatment with a cytochrome P450 inhibitor, a dosage adjustment of doxercalciferol may be necessary to ensure that therapeutic levels of the active hormone are maintained. drugs.comfda.govpfizer.com Close monitoring of iPTH and serum calcium levels is advised in such situations. drugs.comfda.govpfizer.compdr.net
Detailed Research Findings: Specific cytochrome P450 inhibitors have been identified as having a potential interaction with doxercalciferol.
| Cytochrome P450 Inhibitor | Potential Effect on Doxercalciferol Metabolism | Source |
|---|---|---|
| Ketoconazole | May inhibit the 25-hydroxylation of doxercalciferol, reducing the formation of the active moiety and potentially decreasing its efficacy. | drugs.comnih.govdrugs.comkidneyfund.orgpfizer.compdr.net |
| Erythromycin | May inhibit the 25-hydroxylation of doxercalciferol, hindering the formation of the active moiety. | drugs.comnih.govdrugs.comkidneyfund.orgpfizer.com |
This table outlines the potential impact of specific cytochrome P450 inhibitors on the metabolic activation of doxercalciferol.
Molecular and Cellular Mechanisms of Action of Doxercalciferol Metabolites
Interaction with the Vitamin D Receptor (VDR)
Doxercalciferol (B1670903) is metabolically activated in the liver to form its major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), and a minor metabolite, 1α,24-dihydroxyvitamin D2. fda.govpfizer.com The biological actions of these active metabolites are mediated through their binding to the vitamin D receptor (VDR), a protein found in numerous target tissues, including the parathyroid glands, intestines, bones, and kidneys. drugbank.compatsnap.commdpi.com
The VDR is a member of the steroid hormone nuclear receptor family and functions as a ligand-activated transcription factor. mdpi.comnih.gov The binding of 1α,25-(OH)2D2 to the VDR is a critical initial step that triggers a cascade of molecular events. pfizer.com This interaction induces a conformational change in the VDR, enabling it to form a heterodimer with the retinoid X receptor (RXR). mdpi.comsemanticscholar.org This newly formed VDR-RXR complex is the primary active unit that modulates the transcription of target genes. mdpi.com
Studies have shown that doxercalciferol treatment in mice increases the expression of VDR in the kidney, indicating a positive feedback loop. nih.gov The affinity of vitamin D analogs for the VDR can vary, which may influence their biological potency and tissue-specific effects. revistanefrologia.com While some research suggests that certain vitamin D prohormones might have VDR-independent actions, the direct requirement of the VDR for the suppression of genes like parathyroid hormone (PTH) by 1α,25(OH)2D3 has been demonstrated. bioscientifica.com
Transcriptional Regulation via Vitamin D Response Elements (VDREs)
The VDR-RXR complex, formed after the binding of doxercalciferol's active metabolite, translocates to the cell nucleus. mdpi.com There, it binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.govsemanticscholar.orgescholarship.org This binding event is the cornerstone of the genomic action of vitamin D metabolites, initiating the regulation of gene transcription. semanticscholar.org
The interaction of the VDR-RXR complex with a VDRE can either activate or suppress the transcription of the associated gene, depending on the specific gene and the recruitment of other co-regulatory proteins (co-activators or co-repressors). mdpi.comrevistanefrologia.com For example, the binding of the complex to a negative VDRE in the promoter of the parathyroid hormone (PTH) gene leads to the suppression of its transcription, a key therapeutic effect of doxercalciferol. revistanefrologia.combioscientifica.com
The human genome contains thousands of VDR binding sites, indicating that vitamin D metabolites regulate a vast number of genes in a cell-specific manner. nih.govescholarship.org This widespread genomic influence explains the diverse physiological effects of vitamin D, extending beyond its classical role in calcium and phosphate (B84403) homeostasis. mdpi.com The regulation of genes involved in cellular proliferation, differentiation, and immune function are among the non-classical actions mediated through VDREs. plos.orgmdpi.com
Impact on Intracellular Signaling Pathways
The transcriptional regulation initiated by doxercalciferol's metabolites has a profound impact on various intracellular signaling pathways, modulating gene expression and influencing cellular metabolism.
Modulation of Gene Expression: Research in a mouse model of dietary fat-induced renal disease demonstrated that doxercalciferol treatment significantly alters the expression of genes involved in lipid metabolism. nih.gov
SREBP-1c: Doxercalciferol downregulates the mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c), a major regulator of fatty acid and triglyceride synthesis. nih.govresearchgate.net This leads to a decrease in the expression of its target enzymes, including ATP citrate (B86180) lyase (ACL), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). nih.gov
PPAR-α: Conversely, doxercalciferol increases the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key mediator of fatty acid oxidation. nih.govresearchgate.net
CD36: The expression of CD36, a mediator of fatty acid uptake, is decreased by doxercalciferol treatment. nih.govresearchgate.net
This modulation of gene expression helps to decrease the accumulation of lipids in the kidney by reducing fatty acid synthesis and uptake while increasing fatty acid oxidation. nih.gov
Impact on Signaling Cascades: Beyond lipid metabolism, doxercalciferol and its metabolites influence other critical signaling pathways. In the context of skin photoaging, doxercalciferol has been shown to inhibit the ultraviolet radiation B (UVB)-induced NF-κB and mitogen-activated protein kinase (MAPK) senescence pathways in skin cells. researchgate.net Furthermore, in diabetic nephropathy models, doxercalciferol can block the activation of NF-κB, a key player in inflammation. nih.gov
The table below summarizes the effects of doxercalciferol on key genes involved in intracellular signaling pathways based on a study in a mouse model.
| Gene | Function | Effect of Doxercalciferol |
| SREBP-1c | Fatty Acid Synthesis | Downregulation nih.govresearchgate.net |
| PPAR-α | Fatty Acid Oxidation | Upregulation nih.govresearchgate.net |
| CD36 | Fatty Acid Uptake | Downregulation nih.govresearchgate.net |
| ACC | Fatty Acid Synthesis | Downregulation nih.gov |
| FAS | Fatty Acid Synthesis | Downregulation nih.gov |
| ACL | Fatty Acid Synthesis | Downregulation nih.gov |
| Data derived from a study on NON mice with dietary fat-induced renal disease. |
Cellular Differentiation and Proliferation Mechanisms
The metabolites of doxercalciferol play a significant role in regulating cellular differentiation and proliferation, particularly in bone cells. These effects are crucial for maintaining bone health and are a key aspect of doxercalciferol's therapeutic action.
Osteoblast Differentiation: Doxercalciferol's active metabolites promote the differentiation of osteoblasts, the cells responsible for bone formation. patsnap.comuomustansiriyah.edu.iq This action contributes to skeletal growth and the maintenance of bone integrity. drugbank.com The active form of vitamin D, 1,25(OH)2D3, also has an anti-apoptotic effect on osteoblasts, further supporting their function in producing the organic matrix of bone. mdpi.com
Osteoclast Activity: In addition to promoting bone formation, doxercalciferol's metabolites also modulate the activity of osteoclasts, the cells responsible for bone resorption. patsnap.com By regulating osteoclast differentiation and activity, doxercalciferol helps to prevent excessive bone breakdown. patsnap.comresearchgate.net This dual role in influencing both osteoblasts and osteoclasts is essential for the balanced process of bone remodeling. patsnap.com
The regulation of both classical and non-classical target genes by vitamin D metabolites underscores their influence on a wide array of cellular processes, including cell cycle control, cell differentiation, and apoptosis. plos.orgmdpi.comlu.se
Synthetic Analog Development and Structure Activity Relationships
Strategies for Chemical Synthesis of Doxercalciferol (B1670903) and its Analogs
The chemical synthesis of doxercalciferol (1α-hydroxyvitamin D₂) and its analogs is a complex challenge due to the molecule's sensitive triene system and multiple chiral centers. symeres.com Generally, synthetic strategies are categorized into two main approaches: linear synthesis and convergent synthesis. iiarjournals.org
Linear synthesis involves modifying an existing vitamin D or steroid precursor, keeping the core skeleton intact while performing a series of chemical transformations. iiarjournals.org A biomimetic approach, which mimics the natural production of vitamin D, starts with a 7-dehydrocholesterol (B119134) derivative. symeres.com This precursor undergoes a photochemical reaction using UV light to form the pre-vitamin D intermediate, which then isomerizes to the final vitamin D structure upon heating. symeres.comiiarjournals.org While this mimics the biological pathway, it can be challenging if modifications are needed on different parts of the molecule. symeres.com
Convergent synthesis is the more common and flexible strategy. This approach involves the separate, independent synthesis of two key building blocks: an A-ring synthon and a CD-ring/side-chain fragment. symeres.comiiarjournals.org These two fragments are then coupled together in the final stages of the synthesis. A widely used coupling method is the Horner-Wadsworth-Emmons (or Wittig-Horner) reaction, which typically involves an A-ring phosphine (B1218219) oxide and a CD-ring ketone (often referred to as a Grundmann's ketone derivative). symeres.compnas.org Another effective coupling technique is the modified Julia olefination. mdpi.comacs.org The convergent approach is advantageous for creating a diverse library of analogs, as different A-ring and CD-ring/side-chain fragments can be synthesized and combined to produce novel structures. pnas.orgacs.org This modularity is particularly useful for structure-activity relationship studies.
Design and Synthesis of Novel Analogs of Pre-Doxercalciferol and Doxercalciferol
The development of novel analogs aims to dissociate the therapeutic effects of vitamin D compounds, such as cell differentiation and antiproliferation, from their calcemic effects. mdpi.comcsic.es This is achieved by systematically modifying different parts of the molecule. nih.gov
A-Ring Modifications
Modifications to the A-ring are a key strategy for altering the biological activity of vitamin D analogs. nih.gov Research has focused on synthesizing isomers with additional hydroxyl groups at the C-2 position or creating derivatives with an epoxy substituent in the A-ring. acs.org For example, the synthesis of 1α,2α,25-trihydroxy-19-nor-vitamin D₃ and 1α,2β,25-trihydroxy-19-nor-vitamin D₃ has been achieved via the Julia olefination of a C-2 substituted A-ring synthon with the corresponding CD-ring ketone. acs.org Other modifications include the introduction of alkyl or hydroxyalkyl groups at the 2α-position, which can significantly increase binding affinity for the vitamin D receptor (VDR). researchgate.netacs.org For instance, 2α-(3'-hydroxypropyl)-1,25(OH)₂D₃ shows a threefold increase in VDR binding affinity compared to the natural hormone, 1,25(OH)₂D₃. acs.org
Table 1: VDR Binding Affinity of Select A-Ring Modified Analogs
| Compound | Modification | Relative VDR Binding Affinity (Compared to 1,25(OH)₂D₃) |
|---|---|---|
| 2α-(3'-hydroxypropyl)-1,25(OH)₂D₃ | 2α-hydroxypropyl group | 300% |
| 2β-(3'-hydroxypropyl)-1,25(OH)₂D₃ | 2β-hydroxypropyl group | 140% |
| 1α,2α,25-Trihydroxy-19-nor-vitamin D₃ | 2α-hydroxyl group, 19-nor | High |
Side-Chain Modifications
The aliphatic side-chain is a primary target for modification, as it plays a crucial role in binding to the VDR and modulating biological activity. nih.govacs.orgplos.org Strategies include altering the length and composition of the side chain. spandidos-publications.comtandfonline.com Analogs with side-chains extended by one or two carbon units have shown elevated cell-differentiating activity compared to the parent compound. spandidos-publications.com The introduction of functional groups such as double bonds, cyclopropyl (B3062369) rings, or aromatic groups has also been explored to create more potent and selective analogs. researchgate.netacs.org Locked side-chain analogs, featuring diyne functionalities, have been synthesized and show significant activation of VDR-dependent transcription. acs.org
Table 2: Biological Activity of Select Side-Chain Modified Vitamin D₂ Analogs
| Analog Name | Modification | Cell-Differentiating Activity (vs. 1,25D) |
|---|---|---|
| PRI-1906 | Side-chain extended by one carbon unit | Elevated |
| PRI-1907 | Side-chain extended by two carbon units | Elevated |
| PRI-1908 | Side-chain extended by n-propyl group | Decreased |
Data sourced from Spandidos Publications. spandidos-publications.com
D-Ring and Secosterol Backbone Modifications (e.g., 19-nor-Vitamin D Analogs, Aromatic D-Ring)
More drastic alterations include the synthesis of analogs with a modified D-ring or those that lack the C- or D-ring entirely. mdpi.comcsic.es For example, analogs have been developed where the D-ring is replaced with an aromatic ring or where the core structure is significantly altered to be non-steroidal. csic.es These compounds are valuable tools for probing the structural requirements for VDR binding and activity. csic.es
Fluoro Analogs and Other Electronegative Atom Insertions
The introduction of highly electronegative atoms, particularly fluorine, is a powerful strategy in analog design. acs.org Fluorination can significantly alter the metabolic stability and binding affinity of the molecule. researchgate.netacs.org Fluorine atoms can be strategically placed on the side-chain (e.g., at C-24, C-26) or on the A-ring (e.g., at C-1α or C-2). acs.orgresearchgate.net For example, 26,26,26,27,27,27-hexafluoro-1α,25-dihydroxyvitamin D₃ (falecalcitriol) is a side-chain fluorinated analog with a longer duration of action in vivo. researchgate.netacs.org The synthesis of these analogs often involves deoxyfluorination reactions using reagents like N,N-diethylaminosulfur trifluoride (DAST). acs.orgmdpi.com The position and stereochemistry of the fluorine atom are critical; for instance, the (24R)-24-fluoro isomer of 25-hydroxyvitamin D₃ was found to be more resistant to CYP24A1-dependent metabolism than its (24S) counterpart. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for VDR Binding and Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how specific structural modifications influence the biological activity of doxercalciferol analogs. nih.govnih.gov These studies aim to build computational models that correlate the chemical structure of the analogs with their VDR binding affinity and subsequent biological potency. nih.govnih.gov
By analyzing a series of analogs with systematic modifications, researchers can identify key structural features that govern their interaction with the VDR. For example, 3D-QSAR studies have revealed that the hydroxyl groups on the side chain play a critical role in VDR antagonistic or agonistic activity. nih.gov Computational methods like induced fit docking (IFD) and molecular dynamics simulations are used to predict how an analog will bind within the VDR's ligand-binding pocket (LBP). plos.orgnih.gov These models have shown that the sulfonic group in the side chain of the analog CTA-018 plays an important role in its VDR agonistic activity through interactions with specific amino acid residues like His393. plos.org
The ultimate goal of these studies is to rationally design new analogs with improved therapeutic profiles. nih.gov For instance, the analysis of VDR-ligand crystal structures shows that modifications at C-20 can stabilize the active conformation of the receptor, leading to highly potent agonists. mdpi.com Similarly, structure-activity relationship studies have demonstrated that for certain lactone analogs, the C-23S configuration and a specific combination of C-2α and C-24 substitutions are required for maximal antagonist potency. acs.org These insights guide synthetic chemists in creating next-generation compounds with enhanced selectivity and efficacy.
Preclinical Investigation of Pre Doxercalciferol and Its Active Metabolites
In Vitro Mechanistic Studies
The preclinical assessment of pre-doxercalciferol and its metabolites involves a series of in vitro studies to elucidate their mechanisms of action at the molecular and cellular levels.
Receptor Binding Assays and Affinity Determination
The biological effects of doxercalciferol's active metabolite, 1α,25-dihydroxyvitamin D2, are mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor. nih.govmdpi.com Receptor binding assays are crucial for determining the affinity of this metabolite for the VDR.
While direct binding data for this compound is limited, studies on its active form, 1α,25-dihydroxyvitamin D2, indicate that it has a comparable affinity for the VDR as 1α,25-dihydroxyvitamin D3 (calcitriol). researchgate.net This binding initiates a cascade of events leading to the regulation of gene expression. The VDR, upon ligand binding, forms a heterodimer with the retinoid-X receptor and interacts with specific DNA sequences known as vitamin D response elements (VDREs), thereby modulating the transcription of target genes. nih.govindigobiosciences.com
It is worth noting that some vitamin D prohormones with low VDR affinity have been observed to suppress parathyroid hormone (PTH), raising questions about potential VDR-independent actions. bioscientifica.com However, further studies confirmed that the suppressive effects of these prohormones, including the active metabolite of doxercalciferol (B1670903), are indeed mediated by the VDR. bioscientifica.com
Cell-Based Reporter Gene Assays for VDR Activation
To assess the functional activity of doxercalciferol and its metabolites, cell-based reporter gene assays are employed. These assays utilize engineered cell lines that express the human VDR and a reporter gene, typically luciferase, linked to a promoter containing a VDRE. indigobiosciences.comindigobiosciences.commdpi.com The binding of an agonist to the VDR activates the transcription of the luciferase gene, and the resulting light emission provides a quantitative measure of VDR activation. indigobiosciences.com
Studies using such reporter assays have demonstrated that doxercalciferol can activate the VDR. indigobiosciences.comindigobiosciences.com These assays are instrumental in screening and quantifying the agonist or antagonist activities of vitamin D analogs against the human VDR. indigobiosciences.comindigobiosciences.comcaymanchem.com
Studies on Cellular Metabolism and Hydroxylation Kinetics
This compound is a prodrug that requires metabolic activation to exert its biological effects. mdpi.com The primary metabolic pathway involves a two-step hydroxylation process. nih.gov
The initial activation of doxercalciferol occurs in the liver, where it is converted to its major active metabolite, 1α,25-dihydroxyvitamin D2, by the enzyme CYP27. fda.gov A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. fda.gov This hepatic activation does not require the involvement of the kidneys. fda.gov
The subsequent catabolism of the active metabolite is carried out by the enzyme CYP24A1. nih.govresearchgate.net Interestingly, 1α,25-dihydroxyvitamin D2 is metabolized differently by CYP24A1 than 1α,25-dihydroxyvitamin D3 due to structural differences. nih.gov Understanding these hydroxylation kinetics is essential for predicting the compound's efficacy and duration of action.
| Metabolite | Description |
| 1α,25-dihydroxyvitamin D2 | The major, biologically active metabolite of doxercalciferol. |
| 1α,24-dihydroxyvitamin D2 | A minor metabolite of doxercalciferol. |
Analysis of Gene and Protein Expression in Cell Lines (e.g., in bone cells, parathyroid cells)
The interaction of active vitamin D metabolites with the VDR leads to changes in the expression of various genes and proteins in target cells, such as bone cells and parathyroid cells. plos.org
In parathyroid cells, the active metabolite of doxercalciferol suppresses the synthesis and secretion of parathyroid hormone (PTH). bioscientifica.compatsnap.com This is a critical mechanism for the management of secondary hyperparathyroidism. Studies have shown that vitamin D compounds regulate PTH at the transcriptional level through the VDR. bioscientifica.com
In bone cells, doxercalciferol therapy has been shown to induce marked changes in osteocytic protein expression. plos.org For instance, it can lead to an increase in bone fibroblast growth factor 23 (FGF23) and dentin matrix protein 1 (DMP1). plos.org These changes can potentially impact bone mineralization and the skeletal response to PTH. plos.org Furthermore, doxercalciferol influences bone remodeling by promoting osteoblast differentiation and function while modulating osteoclast activity. patsnap.com
In Vivo Animal Model Research
Preclinical in vivo studies in various animal models are essential to characterize the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites.
Pharmacokinetic and Pharmacodynamic Characterization in Animal Species (e.g., rats, rabbits, mice)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models such as rats, rabbits, and mice provide crucial information on the absorption, distribution, metabolism, and elimination (ADME) of a drug, as well as its biological effects. catapult.org.ukbienta.net
Reproduction studies in rats and rabbits have been conducted to assess the developmental effects of doxercalciferol. fda.govfda.govprescriberpoint.com In rats, doxercalciferol had no effect on male or female fertility at oral doses up to 2.5 mcg/kg/day. fda.govpfizer.com
In mice, doxercalciferol has been shown to regulate the renal vitamin D receptor and vitamin D-metabolizing enzymes. nih.gov Treatment with doxercalciferol increased VDR expression, suppressed 1-α-hydroxylase, and stimulated the deactivating enzyme 24-α-hydroxylase. nih.gov Doxercalciferol was also found to be negative in an in vivo mouse micronucleus clastogenicity assay. fda.govpfizer.com
The half-life of 1α,25-dihydroxyvitamin D2, the active metabolite of doxercalciferol, is longer than that of calcitriol (B1668218) or paricalcitol (B1678470) in human subjects, which allows for flexibility in drug administration in animal studies. nih.gov
| Animal Model | Key Findings |
| Rats | No effect on fertility at specified doses. fda.govpfizer.com |
| Rabbits | No observed teratogenic or fetotoxic effects at specified doses. fda.govprescriberpoint.com |
| Mice | Regulates renal VDR and vitamin D-metabolizing enzymes. nih.gov Negative in in vivo micronucleus clastogenicity assay. fda.govpfizer.com |
Investigation of Metabolic Effects in Animal Physiology (e.g., lipid metabolism in renal models)
Preclinical studies utilizing animal models of diet-induced obesity and renal disease have demonstrated the significant impact of doxercalciferol, the active metabolite of this compound, on lipid metabolism. In a study involving mice with diet-induced obesity, treatment with doxercalciferol was found to modulate renal lipid metabolism. nih.gov This intervention led to a decrease in the accumulation of neutral lipids, such as triglycerides and cholesterol, within the kidneys. mdpi.com
The mechanism behind this effect involves the downregulation of sterol regulatory element-binding proteins (SREBPs), specifically SREBP-1 and SREBP-2. These proteins are key mediators in the synthesis of fatty acids and cholesterol. By decreasing the expression of these proteins and their target enzymes, doxercalciferol effectively curtails lipid synthesis in the renal tissue. Furthermore, the treatment was associated with an increased expression of the farnesoid X receptor (FXR), which plays a role in lipid homeostasis. mdpi.com
Assessment of Systemic Biological Responses in Animal Models (e.g., modulation of renal disease markers, bone pathology)
The administration of this compound's active metabolite, doxercalciferol, has shown promise in mitigating markers of renal disease and addressing bone pathology in various animal models.
In mice with diet-induced obesity, doxercalciferol treatment led to a significant reduction in albuminuria, a key indicator of kidney damage. nih.gov Histological analysis of kidney sections revealed that the treatment decreased mesangial expansion and the accumulation of extracellular matrix, alongside preventing podocyte injury. nih.gov
Studies in uremic rat models have provided insights into the effects on vascular calcification and bone markers. While one study reported that doxercalciferol treatment was associated with an increase in aortic calcium content, another study using a different model and dosage found it effective in managing secondary hyperparathyroidism. capes.gov.br
In a novel animal model combining calcitriol deficiency and renal insufficiency (NTX Cyp27b1-null mice), doxercalciferol demonstrated efficacy in normalizing serum calcium and parathyroid hormone (PTH) levels. nih.gov Furthermore, it corrected osteomalacia and significantly reduced osteitis fibrosa, indicating a positive impact on bone pathology associated with chronic kidney disease. nih.gov
| Animal Model | Biological Response | Finding | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | Renal Disease Markers | Decreased albuminuria, mesangial expansion, and extracellular matrix accumulation. | nih.gov |
| Uremic Rats | Vascular Calcification | Increased aortic calcium content in one study. | capes.gov.br |
| NTX Cyp27b1-null Mice | Serum Parameters | Normalized serum calcium and PTH levels. | nih.gov |
| Bone Pathology | Corrected osteomalacia and reduced osteitis fibrosa. | nih.gov |
Studies on Gene Expression and Enzyme Activity in Animal Tissues
The therapeutic effects of this compound's active metabolite, doxercalciferol, are underpinned by its ability to modulate gene expression and enzyme activity in target tissues. As a vitamin D receptor (VDR) agonist, doxercalciferol's primary mechanism of action involves binding to the VDR, which in turn regulates the transcription of various genes.
In a study on NON/LtJ mice fed a high-fat diet, treatment with doxercalciferol resulted in the upregulation of VDR mRNA expression in the kidney. nih.gov This was accompanied by a decrease in the mRNA expression of 25-hydroxyvitamin D3–1α-hydroxylase and an increase in 1,25-dihydroxyvitamin D3 24-hydroxylase mRNA levels, enzymes involved in vitamin D metabolism. nih.gov The treatment also induced the renal expression of TRPV5, a calcium channel involved in calcium reabsorption. nih.gov
Further investigations in uremic rats revealed that doxercalciferol treatment increased the mRNA and protein expression of bone-related markers, namely Runx2 and osteocalcin, in the aorta. capes.gov.br This suggests a direct effect on the molecular pathways governing bone metabolism within vascular tissues.
| Animal Model | Tissue | Gene/Enzyme | Effect | Reference |
|---|---|---|---|---|
| NON/LtJ Mice (High-Fat Diet) | Kidney | VDR (mRNA) | Increased | nih.gov |
| 25-hydroxyvitamin D3–1α-hydroxylase (mRNA) | Decreased | nih.gov | ||
| 1,25-dihydroxyvitamin D3 24-hydroxylase (mRNA) | Increased | nih.gov | ||
| TRPV5 (mRNA) | Increased | nih.gov | ||
| Uremic Rats | Aorta | Runx2 (mRNA and protein) | Increased | capes.gov.br |
| Osteocalcin (mRNA and protein) | Increased | capes.gov.br |
Advanced Analytical and Research Methodologies
Chromatographic and Spectrometric Techniques for Metabolite Profiling in Biological Matrices
The analysis of pre-doxercalciferol and its metabolites in biological samples presents a significant analytical challenge due to their low physiological concentrations and the complexity of the biological matrix. To address this, highly sensitive and selective methods combining chromatographic separation with mass spectrometric detection have been developed.
A prominent technique is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govlongdom.org This approach offers superior accuracy and reproducibility compared to older immunoassay methods. nih.gov The process typically involves a solid-phase extraction (SPE) step to pre-concentrate the lipophilic analytes and remove interfering substances from the plasma or serum sample. longdom.orgoup.com Gradient elution HPLC is then used to separate this compound and its various metabolites. oup.com
To enhance sensitivity, especially for low-concentration metabolites, a derivatization step is often employed. This chemical modification improves the ionization efficiency of the analytes, leading to a better signal-to-noise ratio during mass spectrometric detection. longdom.org The use of multiple reaction monitoring (MRM) mode in the mass spectrometer provides high selectivity, allowing for the specific quantification of each metabolite even in the presence of other closely related compounds. longdom.org These advanced methods have enabled the development of assays with lower limits of quantitation in the picogram per milliliter (pg/mL) range, which is crucial for pharmacokinetic and bioequivalence studies. longdom.org
The power of LC-MS/MS extends to "metabolite profiling," where multiple vitamin D metabolites can be measured simultaneously. nih.govnih.gov This comprehensive analysis provides a more complete picture of the vitamin D metabolic pathway and allows for the calculation of metabolite ratios, which can be indicative of certain physiological or disease states. nih.gov
Table 1: Chromatographic and Spectrometric Techniques for this compound Metabolite Analysis
| Technique | Description | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | High resolution and efficiency in separating complex mixtures. oup.com |
| Solid-Phase Extraction (SPE) | A sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties. | Pre-concentrates analytes and removes interferences, enhancing sensitivity. oup.com |
| Tandem Mass Spectrometry (MS/MS) | An analytical technique that combines two or more mass analyzers to increase their abilities to analyze chemical samples. | High selectivity and sensitivity for accurate quantification of low-abundance metabolites. nih.govlongdom.org |
| Derivatization | A technique used in chemistry which transforms a chemical compound into a product of similar chemical structure, called a derivative. | Improves ionization efficiency and enhances the signal-to-noise ratio for sensitive detection. longdom.org |
Application of Isotope-Labeled this compound Analogs for Metabolic Tracing
Stable isotope labeling is a powerful tool for elucidating the metabolic fate of this compound and understanding the dynamics of its conversion to active metabolites. eurisotop.comfrontiersin.org This methodology involves the use of this compound analogs that have been synthesized with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), at specific positions in the molecule. nih.gov
When these labeled analogs are introduced into a biological system, either in vivo or in ex vivo models like perfused organs, they follow the same metabolic pathways as their unlabeled counterparts. eurisotop.comnih.gov By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the isotopic label into downstream metabolites. frontiersin.org This allows for the precise measurement of metabolic fluxes and the determination of the relative contributions of different pathways to the production of various metabolites. nih.gov
Isotope tracing provides a level of detail that cannot be obtained from simply measuring the static concentrations of metabolites. eurisotop.com For example, it can distinguish between newly synthesized metabolites and those already present in the system, providing insights into pathway regulation and metabolic mechanisms. eurisotop.com This technique has been instrumental in studying the metabolism of various compounds, including different forms of vitamin D, in complex biological systems such as the heart and liver. nih.govdiva-portal.org
The data obtained from isotope tracing experiments can be used to construct and validate metabolic models, which are essential for a systems-level understanding of drug metabolism and its role in health and disease. frontiersin.org
Table 2: Applications of Isotope-Labeled this compound in Metabolic Research
| Application | Description | Significance |
|---|---|---|
| Metabolic Flux Analysis | Quantifies the rate of turnover of metabolites through a metabolic pathway. | Provides a dynamic view of metabolic processes and their regulation. nih.gov |
| Pathway Elucidation | Identifies the specific biochemical routes through which this compound is converted to its various metabolites. | Clarifies the complete metabolic map of the compound. eurisotop.com |
| Pharmacokinetic Studies | Traces the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. | Essential for understanding the time course of drug action and for designing appropriate dosing regimens. |
| Disease Mechanism Research | Investigates how metabolic pathways are altered in various disease states. | Can reveal new therapeutic targets and biomarkers. frontiersin.org |
Crystallographic Analysis of VDR-Ligand Complexes with Doxercalciferol (B1670903) Metabolites and Analogs
X-ray crystallography is a pivotal technique for understanding the molecular basis of action of doxercalciferol's active metabolites. It provides a high-resolution, three-dimensional structure of the ligand-binding domain (LBD) of the vitamin D receptor (VDR) in complex with its ligands. researchgate.netplos.orgnih.gov This detailed structural information reveals the specific interactions between the vitamin D analog and the amino acid residues within the VDR's ligand-binding pocket. nih.gov
The binding of a ligand to the VDR induces a conformational change in the receptor, which is essential for its biological activity. nih.gov Crystallographic studies have shown how the active metabolites of doxercalciferol, such as 1α,25-dihydroxyvitamin D₂, fit into the ligand-binding pocket and establish a network of hydrogen bonds and hydrophobic interactions. researchgate.net These interactions stabilize the active conformation of the VDR, facilitating its heterodimerization with the retinoid X receptor (RXR) and subsequent regulation of target gene expression. nih.gov
Furthermore, the crystallographic analysis of VDR in complex with various synthetic analogs has been instrumental in structure-based drug design. researchgate.net By comparing the crystal structures of the VDR bound to different ligands, researchers can understand how modifications to the ligand's structure affect its binding affinity and functional activity. For instance, studies have revealed how specific substitutions on the vitamin D molecule can lead to altered interactions with the VDR, potentially resulting in analogs with more selective biological profiles. plos.org This knowledge is crucial for the development of new VDR modulators with improved therapeutic properties.
Table 3: Key Findings from Crystallographic Analyses of VDR-Ligand Complexes
| Ligand | Key Structural Insights | Functional Implications |
|---|---|---|
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Establishes a canonical set of interactions within the ligand-binding pocket, defining the active conformation of the VDR. researchgate.netnih.gov | Serves as the benchmark for understanding the agonistic activity of other VDR ligands. nih.gov |
| 1α,25(OH)₂-3-epi-D₃ | The 3-epimer accommodates within the binding pocket by an alternative water-mediated hydrogen bond to compensate for the altered stereochemistry. plos.org | Demonstrates that natural metabolites can exhibit unique binding modes while retaining biological activity. plos.org |
| Lithocholic Acid (LCA) Derivatives | These non-secosteroidal ligands bind in the opposite orientation to 1α,25(OH)₂D₃ but reproduce many of the key hydrophobic and hydrophilic interactions. nih.gov | Expands the scope of potential VDR modulators beyond the classic vitamin D scaffold. nih.gov |
| Synthetic Analogs | Modifications to the A-ring or side chain can introduce new interactions with the VDR, such as hydrogen bonds with specific residues like Arg274. researchgate.net | Provides a rational basis for designing analogs with altered binding affinities and potentially dissociated biological effects. researchgate.net |
Q & A
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
